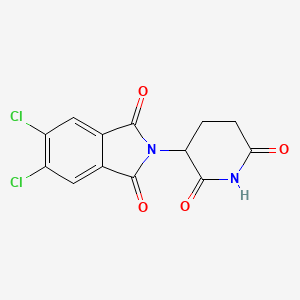
Thalidomide-5,6-Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5,6-Cl is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide itself is a racemic glutamic acid derivative that has been repurposed for various medical applications, including the treatment of multiple myeloma and erythema nodosum leprosum . This compound, like its parent compound, has shown potential in various scientific and medical fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of Thalidomide-5,6-Cl involves several steps, starting with the preparation of the thalidomide core structure. The synthetic route typically includes the following steps:
Cyclization: The initial step involves the cyclization of phthalic anhydride with glutamic acid to form the phthalimide ring.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Thalidomide-5,6-Cl undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions include hydroxylated and reduced derivatives, which have distinct biological activities.
Aplicaciones Científicas De Investigación
Thalidomide-5,6-Cl has been extensively studied for its applications in various scientific fields:
Mecanismo De Acción
The mechanism of action of Thalidomide-5,6-Cl involves its binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of CRBN, leading to the selective degradation of transcription factors such as IKZF1 and IKZF3 . These transcription factors are essential for the survival of multiple myeloma cells, and their degradation results in the inhibition of cancer cell growth. Additionally, this compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
. Compared to its analogs, Thalidomide-5,6-Cl has unique chemical properties due to the presence of chlorine atoms at the 5 and 6 positions. This structural modification enhances its binding affinity to CRBN and its subsequent biological effects . Similar compounds include:
Lenalidomide: A more potent derivative with enhanced anti-cancer activity.
Pomalidomide: Another derivative with improved efficacy in treating multiple myeloma.
CC-122 and CC-220: Novel thalidomide analogs designed for better clinical efficacy.
Propiedades
Fórmula molecular |
C13H8Cl2N2O4 |
|---|---|
Peso molecular |
327.12 g/mol |
Nombre IUPAC |
5,6-dichloro-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) |
Clave InChI |
CRUZGGVJWKEBLC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



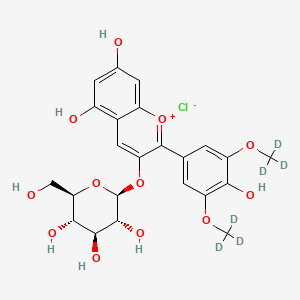
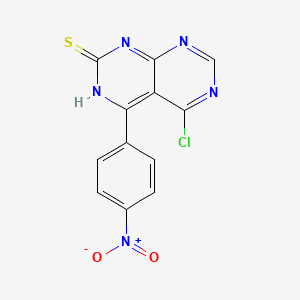


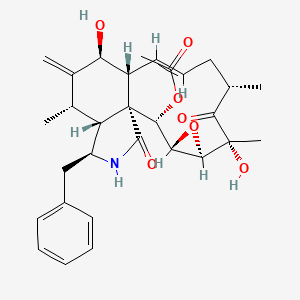
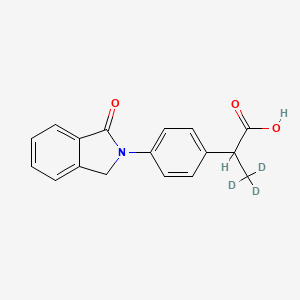
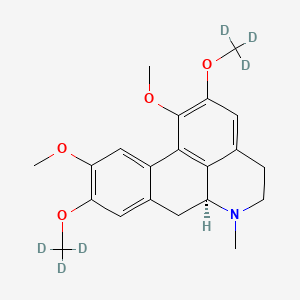
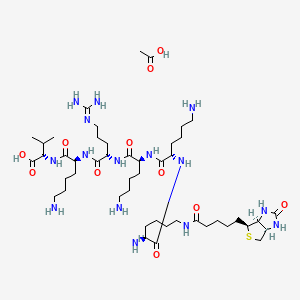
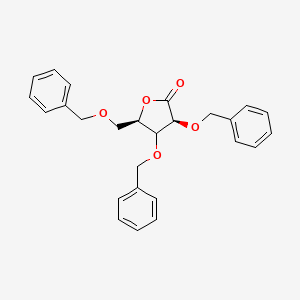

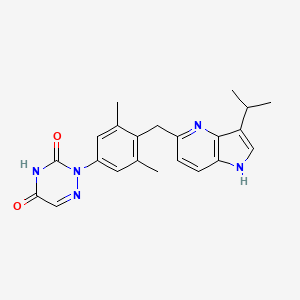
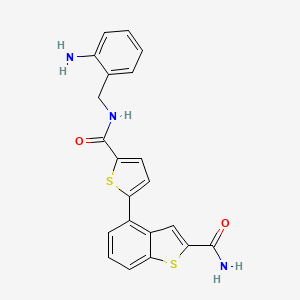
![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
